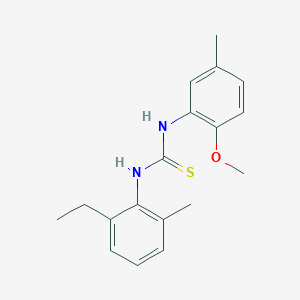

![molecular formula C16H18N2OS B4626793 N-[4-(3,4-二甲基苯基)-5-甲基-1,3-噻唑-2-基]环丙烷甲酰胺](/img/structure/B4626793.png)

N-[4-(3,4-二甲基苯基)-5-甲基-1,3-噻唑-2-基]环丙烷甲酰胺

描述

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives and related thiazoline compounds involves strategic reactions under specific conditions. For example, thiocarboxamides undergo Michael addition onto chloro-cyclopropylideneacetates, followed by intramolecular substitution to afford spirocyclopropane-annelated thiazoline-4-carboxylates with yields ranging from 37−92% (Nötzel et al., 2001). Additionally, efficient synthesis of 5-amino-4-cyano derivatives by reacting thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without any catalysts highlights the methodological advancements in this area (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, characterized by X-ray diffraction and spectroscopy, reveals intricate details about the spatial arrangement and bonding interactions within the molecule. For instance, the crystal and molecular structure analysis of certain derivatives emphasizes the importance of hydrogen bond interactions in stabilizing the structure (Prabhuswamy et al., 2016). Another study using density functional theory (DFT) methods provided insights into the molecular geometry, vibrational frequencies, and chemical shift values, showcasing the conformational flexibility and electronic properties of these compounds (Özdemir et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of thiazolyl cyclopropanecarboxamides encompasses a variety of reactions, including cycloadditions and substitutions, that afford diverse heterocyclic frameworks. For example, 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of pyrazole derivatives from sydnones, demonstrating the versatility of these compounds in heterocyclic synthesis (Hunnur et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. The crystalline structure, determined by X-ray diffraction, reveals the molecular packing and intermolecular forces that influence the compound's physical state and stability.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to undergo further chemical transformations, are foundational for understanding the compound's applications in synthesis and drug design. The study of N-acyl-2-aminothiazoles, for instance, highlights potent inhibitors with selective activity, showcasing the therapeutic potential of such compounds (Misra et al., 2004).

科学研究应用

合成与化学性质

- 高效合成噻唑啉-4-羧酸酯:对包括与N-[4-(3,4-二甲基苯基)-5-甲基-1,3-噻唑-2-基]环丙烷甲酰胺结构类似的化合物在内的硫代酰胺的研究,突出了它们进行迈克尔加成以生成噻唑啉-4-羧酸酯的能力。这些衍生物可作为半胱氨酸等氨基酸的前体,证明了该化合物在合成生物相关分子中的用途 (Nötzel et al., 2001)。

- 硫脲衍生物的合成:一项对环丙烷羧酸衍生物的研究表明,制备了N-环丙烷甲酰基-N'-吡啶-2-基硫脲,表明了潜在的生物活性,并强调了含环丙烷的化合物在化学合成中的多功能性 (Tian et al., 2009)。

生物学应用

- 抗癌活性:涉及噻二唑骨架的研究,其结构与目标化合物相似,证明了对各种人类癌细胞系具有显著的抗癌活性。这表明N-[4-(3,4-二甲基苯基)-5-甲基-1,3-噻唑-2-基]环丙烷甲酰胺在开发抗癌剂中的潜力 (Tiwari et al., 2017)。

- 抗病毒特性:带有环丙基部分的化合物已显示出对流感病毒有希望的抗病毒活性,突出了结构相关化合物在抗病毒药物开发中的潜力 (Göktaş et al., 2012)。

先进材料应用

- 染料合成:杂环芳基单偶氮化合物的合成,包括用于聚酯纤维的噻唑-硒分散染料,证明了环丙烷和噻唑衍生物在材料科学中的应用。这些化合物表现出抗菌和抗肿瘤活性,表明了它们的多功能用途 (Khalifa et al., 2015)。

属性

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-9-4-5-13(8-10(9)2)14-11(3)20-16(17-14)18-15(19)12-6-7-12/h4-5,8,12H,6-7H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNYVXZWGZCVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

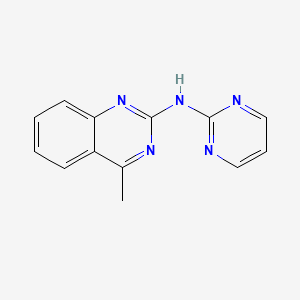

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

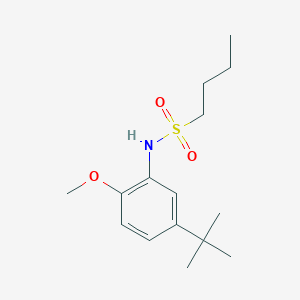

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)